molecular formula C16H22N2O6S2 B3453767 Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate

Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate

Cat. No.: B3453767
M. Wt: 402.5 g/mol
InChI Key: YKACPPUWPOXJNG-UHFFFAOYSA-N
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Description

Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate is a synthetic compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable indole derivative, the introduction of amino and propylsulfonyl groups can be achieved through nucleophilic substitution reactions. The final step often involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme activity.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and propylsulfonyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-amino-1,2-bis(methylsulfonyl)indolizine-3-carboxylate
  • Methyl 8-amino-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate
  • Methyl 8-amino-1,2-bis(butylsulfonyl)indolizine-3-carboxylate

Uniqueness

Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate is unique due to the specific length and structure of its propylsulfonyl groups. This structural feature can influence its reactivity, solubility, and interaction with biological targets, distinguishing it from similar compounds with different alkyl chain lengths.

Properties

IUPAC Name

methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S2/c1-4-9-25(20,21)14-12-11(17)7-6-8-18(12)13(16(19)24-3)15(14)26(22,23)10-5-2/h6-8H,4-5,9-10,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKACPPUWPOXJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate
Reactant of Route 2
Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate
Reactant of Route 3
Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate
Reactant of Route 4
Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate
Reactant of Route 5
Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate
Reactant of Route 6
Methyl 8-amino-1,2-bis(propylsulfonyl)indolizine-3-carboxylate

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